(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid
Description
(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid is a tetralin (1,2,3,4-tetrahydronaphthalene) derivative featuring a fluorine atom at the 6-position and an acetic acid group at the 2-position. The tetralin core provides partial saturation, enhancing conformational flexibility compared to fully aromatic naphthalene systems. The fluorine substituent likely improves metabolic stability and modulates electronic properties, while the carboxylic acid group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
2-(6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRFXMTURKSVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CC(=O)O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631203 | |
| Record name | (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-53-4 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydro-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the naphthalene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro-naphthalene derivative. This step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Acetylation: Introduction of the acetic acid moiety at the 2nd position. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further reduce the naphthalene ring or the acetic acid moiety.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Tetralin vs. Carbazole Derivatives
- ACT-453859 (): A tetrahydrocarbazole analog with a 6-fluoro substitution and acetic acid at position 7. The carbazole core introduces nitrogen atoms, altering electronic properties and binding interactions. This compound exhibits potent CRTH2 receptor antagonism, highlighting the role of heterocyclic cores in targeting prostaglandin pathways .
- (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid (): Shares the fluorine and acetic acid substituents but differs in core structure. The carbazole system may enhance π-π stacking interactions compared to tetralin, influencing receptor selectivity .
Aromatic vs. Saturated Systems
- 2-(6-Methoxynaphthalen-2-yl)acetic acid (): Features a fully aromatic naphthalene core with methoxy and acetic acid groups. Methoxy groups increase lipophilicity but reduce acidity compared to fluorine .
Substituent Variations
Fluorine Substitution
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol (): Replaces the acetic acid with a hydroxyl group. The alcohol functionality reduces acidity (pKa ~10 vs. ~4.7 for carboxylic acids) and solubility, impacting pharmacokinetics .
Positional Isomerism
Functional Group Modifications
Carboxylic Acid vs. Ester/Amide
- Mibefradil (): Contains a 6-fluoro-tetrahydro-naphthalenyl ester of methoxyacetic acid. The ester group improves membrane permeability (a prodrug strategy) but requires hydrolysis for activity. Mibefradil is a calcium channel blocker, illustrating how functional groups dictate target specificity .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Demonstrates acetamide derivatives with trifluoromethyl groups. Amides enhance stability but reduce ionization, affecting solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability : Carboxylic acid groups improve water solubility but may limit blood-brain barrier penetration compared to esters or amides .
- Stereochemistry : Enantiomers of related amines (e.g., (S)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in ) suggest chirality may critically influence activity, though data for the target compound are lacking .
Biological Activity
(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C11H11FO2
- CAS Number : 885269-59-0
- Molecular Weight : 194.20 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, particularly focusing on its antiviral, anticancer, and antimicrobial properties.
Antiviral Activity
Research indicates that derivatives of naphthalene compounds exhibit significant antiviral properties. For instance, a study highlighted the efficacy of naphthalene derivatives against viral infections, suggesting that modifications in the structure can enhance biological activity. Specifically, compounds with halogen substitutions showed improved binding affinity to viral proteins, enhancing their antiviral potential .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HG-3 and PGA-1 CLL cell lines.
- IC50 Values : Ranged from 0.17 to 2.69 µM in HG-3 and 0.35 to 1.97 µM in PGA-1 cells.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : The compound may increase ROS levels in cells leading to apoptosis.
- Receptor Binding : Potential interactions with cellular receptors that mediate growth and survival signals.
Case Studies
Several studies have reported on the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 1 µM. |
| Study B | Reported antiviral activity against influenza virus with a reduction in viral load by 70% at a concentration of 10 µM. |
| Study C | Showed antimicrobial activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
